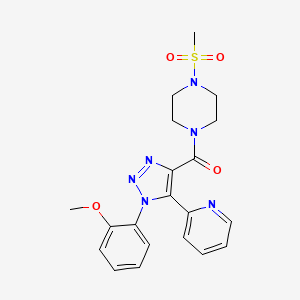

(1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Description

The compound "(1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone" features a hybrid heterocyclic architecture combining a 1,2,3-triazole core substituted with a 2-methoxyphenyl group and a pyridin-2-yl moiety. The triazole is linked via a methanone bridge to a piperazine ring bearing a methylsulfonyl group at the 4-position. This structural design integrates key pharmacophoric elements: the triazole and pyridine rings may facilitate hydrogen bonding or π-π interactions, while the methylsulfonyl-piperazine moiety enhances solubility and modulates electronic properties.

Properties

IUPAC Name |

[1-(2-methoxyphenyl)-5-pyridin-2-yltriazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O4S/c1-30-17-9-4-3-8-16(17)26-19(15-7-5-6-10-21-15)18(22-23-26)20(27)24-11-13-25(14-12-24)31(2,28)29/h3-10H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQAOOFDWHEEIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=C(N=N2)C(=O)N3CCN(CC3)S(=O)(=O)C)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a heterocyclic molecule that incorporates a triazole ring, a pyridine ring, and a piperazine moiety. This unique combination of structural elements suggests potential biological activities, particularly in medicinal chemistry.

The molecular formula of the compound is , with a molecular weight of approximately 366.41 g/mol. The presence of the methoxy group, pyridine, and piperazine enhances its solubility and reactivity, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N6O3 |

| Molecular Weight | 366.41 g/mol |

| CAS Number | Not specified |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The triazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic natural substrates in enzyme-catalyzed reactions. This property is crucial for its potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that compounds bearing triazole and piperazine moieties exhibit significant antimicrobial properties. For instance, similar compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has demonstrated that triazole derivatives can inhibit cancer cell proliferation. In vitro studies indicated that related compounds exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. For example, derivatives with similar scaffolds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's.

Study 1: Antimicrobial Evaluation

A study conducted on triazole derivatives revealed that compounds with a piperazine substituent exhibited enhanced antibacterial activity compared to those without. The minimum inhibitory concentrations (MIC) were determined against standard bacterial strains, showing promising results.

Study 2: Anticancer Screening

In another investigation, a series of triazole-based compounds were screened for their anticancer properties. The results indicated that the compound significantly reduced cell viability in MCF-7 (breast cancer) cells with an IC50 value lower than that of standard chemotherapeutics.

Comparison with Similar Compounds

Triazole vs. Tetrazole Derivatives

The target compound’s 1,2,3-triazole core differs from tetrazole derivatives like those in , where 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone compounds were synthesized . Tetrazoles (5-membered, 4N + 1S) exhibit higher acidity and metabolic stability compared to triazoles (3N), which may influence binding kinetics. The target’s triazole-pyridine substitution pattern contrasts with the tetrazole-thiol linkage in , suggesting divergent synthetic routes (e.g., click chemistry for triazoles vs. nucleophilic substitution for tetrazoles).

Pyrazole and Benzothiazole Analogs

Compounds such as 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one () highlight the use of pyrazole and benzothiazole rings . The target’s pyridin-2-yl group may enhance π-stacking compared to benzothiazole’s aromatic-thiazole fusion.

Piperazine Substituent Modifications

The 4-(methylsulfonyl)piperazine in the target compound contrasts with:

- 4-(Trifluoromethylphenyl)piperazines (): Trifluoromethyl groups introduce strong electron-withdrawing effects, which may enhance metabolic stability but reduce basicity compared to methylsulfonyl .

Linker and Chain Length Variations

The methanone bridge in the target contrasts with ethanone () or butanone () linkers.

Implications for Pharmacological Activity

- Antiproliferative Activity : Tetrazole-piperazine derivatives in showed preliminary antiproliferative activity, hinting that the target’s triazole-piperazine scaffold may warrant similar evaluation .

- CNS Penetration : Methylsulfonyl groups (as in the target) are less lipophilic than phenylsulfonyl or trifluoromethyl groups, possibly improving blood-brain barrier permeability for CNS targets .

- Enzymatic Stability : The triazole core may confer resistance to oxidative metabolism compared to pyrazoles or tetrazoles, as seen in related compounds .

Q & A

Basic: What are the common synthetic routes for preparing this compound, and how is its purity validated?

The synthesis typically involves multi-step protocols:

- Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, followed by coupling reactions to introduce the pyridyl and methoxyphenyl groups .

- Step 2 : Functionalization of the piperazine ring with methylsulfonyl groups via nucleophilic substitution under anhydrous conditions .

- Validation : Purity is confirmed using HPLC (>95%), while structural integrity is verified via /-NMR and high-resolution mass spectrometry (HRMS) .

Basic: How is the compound’s structure confirmed post-synthesis?

- Primary methods : X-ray crystallography (for solid-state conformation) and 2D NMR (e.g., COSY, HSQC) to resolve stereochemistry and connectivity .

- Advanced spectroscopy : IR spectroscopy identifies functional groups (e.g., C=O at ~1650 cm), while UV-vis confirms π-π* transitions in aromatic systems .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

- Assay standardization : Replicate experiments under controlled conditions (pH, temperature, solvent) to minimize variability .

- Structural analogs : Compare activity of derivatives (e.g., substituent variations on the triazole or piperazine rings) to identify structure-activity relationships (SAR) .

- Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cellular viability assays) .

Advanced: What methodologies are recommended for elucidating the compound’s mechanism of action?

- Target identification : Use affinity chromatography with immobilized compound to isolate binding proteins, followed by LC-MS/MS for protein identification .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with receptors like serotonin or kinase targets .

- Functional studies : Knockdown/overexpression of putative targets in cell models to observe phenotypic changes .

Basic: What in vitro assays are suitable for initial biological activity screening?

- Antimicrobial : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .

- Anticancer : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

Advanced: How can researchers optimize pharmacokinetic properties like bioavailability?

- Lipid solubility : Modify substituents (e.g., replacing methoxy with trifluoromethyl groups) to enhance logP values .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots for deuteration or blocking .

- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption and P-glycoprotein efflux .

Advanced: What strategies are effective for SAR studies on this scaffold?

- Substituent variation : Systematically alter groups on the triazole (e.g., electron-withdrawing vs. donating) and piperazine (e.g., sulfonyl vs. acyl) .

- Bioisosteric replacement : Replace pyridyl with thiazole or phenyl rings to balance potency and solubility .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate structural features with activity trends .

Basic: How should researchers assess the compound’s stability under storage and experimental conditions?

- Forced degradation : Expose to heat (60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to identify degradation products via LC-MS .

- Long-term stability : Store at -80°C in anhydrous DMSO, with periodic NMR validation to detect oxidation or hydrolysis .

Advanced: What crystallographic techniques are critical for studying its solid-state behavior?

- Single-crystal X-ray diffraction : Resolve dihedral angles between aromatic rings (e.g., triazole vs. pyridyl planes) to correlate conformation with activity .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing crystal packing .

Advanced: How can contradictory data in target engagement assays be addressed?

- Competitive binding assays : Use radiolabeled ligands (e.g., -ligands) to measure displacement curves and calculate K values .

- CRISPR-Cas9 knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.